1-Methyl-1H-indol-2-amine
Overview
Description
1-Methyl-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
- The primary target of 1-Methyl-1H-indol-2-amine is not well-documented in the literature. However, indole derivatives, in general, have diverse biological activities and interact with various receptors . Further research is needed to identify specific targets for this compound.
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Antitubercular Activity : Indole derivatives have been investigated for their antitubercular effects. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives showed in vitro activity against Mycobacterium tuberculosis .
Target of Action
Mode of Action
Its potential lies in its diverse biological activities, but more studies are required to fully understand its role in cellular processes and disease treatment . 🌱🔬🧪
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have various effects on cells. They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could explore the enzymes or cofactors it interacts with, and any effects it has on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-2-amine can be synthesized through various methods. One common approach involves the methylation of indole derivatives. For instance, the reaction of N-unsubstituted indole 2-carboxylic acid with methyl iodide (MeI) and potassium carbonate (K2CO3) leads to the formation of N-methylated indole ester, which can be further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are frequently employed.
Major Products: The major products formed from these reactions vary widely, including oxidized derivatives, reduced forms, and various substituted indole compounds .
Scientific Research Applications
1-Methyl-1H-indol-2-amine has numerous applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound of 1-Methyl-1H-indol-2-amine, known for its wide range of biological activities.
1-Phenyl-1H-indol-2-amine: Another indole derivative with similar chemical properties but different biological activities.
1-Methyl-1H-indole-2-carboxylic acid: A closely related compound with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom, which influences its chemical reactivity and biological activity. This modification can enhance its stability and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-methylindol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPOMLSQTZGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472046 | |
Record name | 1-Methyl-1H-indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36092-88-3 | |
Record name | 1-Methyl-1H-indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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